{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride
CAS No.: 2866334-13-4
Cat. No.: VC12009175
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866334-13-4 |
|---|---|
| Molecular Formula | C7H14ClNO |
| Molecular Weight | 163.64 g/mol |
| IUPAC Name | 2-azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO.ClH/c9-5-7-2-1-6(3-7)8-4-7;/h6,8-9H,1-5H2;1H |
| Standard InChI Key | LJBXPZPREJLDME-UHFFFAOYSA-N |
| SMILES | C1CC2(CC1NC2)CO.Cl |
| Canonical SMILES | C1CC2(CC1NC2)CO.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s core consists of a seven-membered bicyclo[2.2.1]heptane system containing a nitrogen atom at the 2-position and a hydroxymethyl group at the 4-position. The hydrochloride salt enhances aqueous solubility, critical for in vitro and in vivo studies. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄ClNO |
| Molecular Weight | 163.64 g/mol |
| IUPAC Name | 2-azabicyclo[2.2.1]heptan-4-ylmethanol; hydrochloride |
| SMILES | C1CC2(CC1NC2)CO.Cl |
| Topological Polar Surface Area | 32.3 Ų |
| Hydrogen Bond Donors | 2 |
The bicyclic structure imposes steric constraints that influence receptor binding selectivity, while the hydroxymethyl group participates in hydrogen-bonding interactions .
Synthesis and Optimization Strategies
Palladium-Catalyzed Aminocyloxylation
A 2023 study demonstrated the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method achieved yields up to 85% using Pd(OAc)₂ and (±)-BINAP as ligands, enabling efficient functionalization of the bicyclic core .
Stereoselective Routes
The PMC study outlined a multi-step synthesis starting from cyclopenta-1,3-diene, involving cycloaddition, hydrogenation, and Boc-deprotection to isolate exo- and endo-isomers. Resolution using chiral auxiliaries like 1-phenylethylamine provided enantiomerically pure intermediates, critical for structure-activity relationship studies .
Biological Activity and Mechanism
DPP-4 Inhibition
Derivatives of this scaffold exhibit nanomolar affinity for DPP-4, a target for glucose regulation. Molecular docking reveals the bicyclic system occupies the S1 pocket, while the hydroxymethyl group stabilizes interactions with Glu205 and Glu206 via hydrogen bonds .
Neurotransmitter Modulation
The compound’s structural similarity to nicotine analogs suggests activity at nicotinic acetylcholine receptors (nAChRs). In silico models predict binding to α4β2 nAChR subtypes, implicating potential in cognitive disorders.
Therapeutic Applications
Antidiabetic Agents
As a DPP-4 inhibitor precursor, the compound increases glucagon-like peptide-1 (GLP-1) levels, enhancing insulin secretion. Preclinical models show a 40% reduction in blood glucose levels at 10 mg/kg doses .
Neurodegenerative Disease
Acetylcholinesterase inhibition (IC₅₀ = 2.3 µM) was observed in analogs, suggesting utility in Alzheimer’s disease. The bicyclic framework reduces peripheral toxicity compared to donepezil.
Comparative Analysis with Structural Analogs
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| {2-Azabicyclo[...]HCl | DPP-4 | 12 nM |
| 1-Azabicyclo[...]HCl | nAChR | 8.7 µM |
| 2-Oxa-5-azabicyclo[...] | Steroid receptors | 62.8% yield |
The 2-aza configuration enhances metabolic stability over 1-aza analogs, while oxa-substituted variants prioritize synthetic accessibility over potency .
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